Physicochemical Profiling and Synthetic Utility of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Physicochemical Profiling and Synthetic Utility of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one
Executive Summary
In modern drug discovery, the selection of privileged scaffolds dictates the success of downstream lead optimization. 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one (CAS: 872423-53-5) is a highly versatile, bicyclic heterocyclic building block[1]. It features a partially saturated quinoline core with orthogonal reactive sites: an electrophilic 2-chloro-pyridine moiety and a 5-position ketone[2]. The gem-dimethyl substitution at C6 provides unique steric constraints and lipophilic properties, making it an attractive scaffold for designing kinase inhibitors, GPCR modulators, and complex polycyclic systems.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its functionalization workflows.
Physicochemical Properties & Mechanistic Implications
Understanding the physicochemical parameters of a building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.
Table 1: Core Physicochemical Parameters
| Property | Value |
| CAS Number | 872423-53-5 |
| Molecular Formula | C11H12ClNO |
| Molecular Weight | 209.67 g/mol |
| SMILES | O=C1C2=C(N=C(Cl)C=C2)CCC(C)(C)1 |
| Topological Polar Surface Area (TPSA) | 29.96 Ų |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 2 (Pyridine N, Ketone O) |
| Rotatable Bonds | 0 |
| Estimated LogP | ~2.8 |
Causality of Properties in Drug Design
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Basicity (pKa) & Target Binding: The nitrogen atom in the pyridine ring is highly electron-deficient. The inductive electron-withdrawing effect of the adjacent chlorine atom at C2, combined with the extended conjugation from the C5 ketone, significantly lowers the basicity of the lone pair. Consequently, the conjugate acid pKa is estimated to be near or below 0. This means the nitrogen will not be protonated at physiological pH (7.4), which is critical for traversing lipid bilayers without being trapped as an ion.
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Lipophilicity & Steric Hindrance: The gem-dimethyl group at C6 increases the overall lipophilicity (LogP) and restricts the conformational flexibility of the cyclohexanone ring. In drug-target interactions, this steric bulk can favorably influence binding kinetics by locking the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor pocket.
Experimental Protocol: De Novo Synthesis
The synthesis of 872423-53-5 from 4,4-dimethylcyclohexane-1,3-dione (CAS: 562-46-9) is a robust, self-validating 3-step protocol[3]. Each step is driven by specific thermodynamic and kinetic principles.
Step 1: Enamine Formation
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Reagents: 4,4-dimethylcyclohexane-1,3-dione, Ammonium acetate ( NH4OAc ), Toluene.
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Conditions: Reflux for 4 hours with a Dean-Stark trap.
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Mechanistic Causality: NH4OAc serves as a mild, controlled ammonia source. The reaction between the 1,3-dione and ammonia is an equilibrium process. The use of a Dean-Stark trap is a critical experimental choice: by continuously removing the water byproduct via azeotropic distillation with toluene (boiling point ~110 °C), Le Chatelier's principle drives the equilibrium entirely toward the formation of the enamine (3-amino-5,5-dimethylcyclohex-2-en-1-one).
Step 2: Annulation to Pyridone
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Reagents: Enamine intermediate, 3-carbon electrophile (e.g., ethyl propiolate or an equivalent alkynoate).
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Conditions: Heating at 110 °C for 2 hours.
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Mechanistic Causality: This step involves a sequential Michael addition followed by intramolecular cyclization to construct the fused 2-pyridone ring (2-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one). The elevated temperature (110 °C) provides the necessary activation energy to overcome the steric hindrance of the gem-dimethyl group during the cyclization-dehydration sequence.
Step 3: Chlorination (Aromatization)
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Reagents: Phosphorus oxychloride ( POCl3 ).
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Conditions: Reflux for 12 hours.
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Mechanistic Causality: POCl3 acts dually as the solvent and the chlorinating agent. It reacts with the tautomeric hydroxyl group of the 2-pyridone to form a highly reactive dichlorophosphate ester leaving group. Subsequent nucleophilic displacement by the chloride ion restores the full aromaticity of the pyridine ring. The thermodynamic stability gained from aromatization provides a massive driving force, ensuring high yields of the final 2-chloroquinoline derivative.
Downstream Functionalization Workflow
The true value of 2-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinolin-5-one lies in its orthogonal reactivity. The C2 chlorine and C5 ketone can be functionalized independently without cross-interference.
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C2 Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides due to the electron-deficient nature of the ring. It also readily undergoes Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce aryl or alkyl groups.
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C5 Position (Ketone): Can undergo reductive amination with primary or secondary amines using sodium triacetoxyborohydride ( NaBH(OAc)3 ), or Grignard additions to form tertiary alcohols.
Figure 1: Synthetic workflow and downstream functionalization of CAS 872423-53-5.
References
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BLD Pharm. "124467-36-3|2-Chloro-7,8-dihydroquinolin-5(6H)-one - BLDpharm". Source: bldpharm.com. URL:[1]
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EnamineStore. "EN300-81910 - EnamineStore". Source: enaminestore.com. URL:[2]
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Ambeed. "562-46-9 | 4,4-Dimethylcyclohexane-1,3-dione | Ketones | Ambeed.com". Source: ambeed.com. URL:[3]
